1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone
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Overview
Description
1-[4-[2-(3-aminophenyl)ethyl]piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with an ethanone group and a 3-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-(3-aminophenyl)ethyl]piperazin-1-yl]ethanone typically involves the reaction of 3-aminophenylethylamine with piperazine and acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Reaction of 3-aminophenylethylamine with piperazine in the presence of a suitable solvent (e.g., ethanol) to form the intermediate compound.
Step 2: Acetylation of the intermediate compound using acetyl chloride in the presence of a base (e.g., triethylamine) to yield 1-[4-[2-(3-aminophenyl)ethyl]piperazin-1-yl]ethanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-(3-aminophenyl)ethyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles (e.g., amines, thiols); reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[4-[2-(3-aminophenyl)ethyl]piperazin-1-yl]ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: The compound is explored for its use in the synthesis of other chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-[4-[2-(3-aminophenyl)ethyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved in its mechanism of action include:
Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone
- 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone
- 1-[4-(2-Aminophenyl)piperazin-1-yl]ethanone
Uniqueness
1-[4-[2-(3-aminophenyl)ethyl]piperazin-1-yl]ethanone is unique due to its specific substitution pattern on the piperazine ring and the presence of the 3-aminophenyl group. This structural uniqueness contributes to its distinct pharmacological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-[4-[2-(3-aminophenyl)ethyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H21N3O/c1-12(18)17-9-7-16(8-10-17)6-5-13-3-2-4-14(15)11-13/h2-4,11H,5-10,15H2,1H3 |
InChI Key |
FYRSNNXMXCFTJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCC2=CC(=CC=C2)N |
Origin of Product |
United States |
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